![molecular formula C29H30N2O2 B444418 9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 6049-86-1](/img/structure/B444418.png)

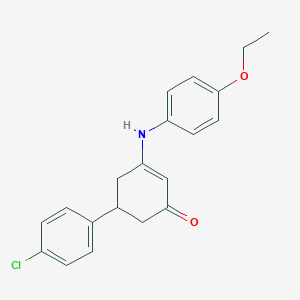

9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C29H30N2O2 and its molecular weight is 438.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Aspects and Biological Activity

The compound , 9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, is part of the benzodiazepine family. Benzodiazepines are seven-membered heterocyclic compounds with two nitrogen atoms at distinct positions. These compounds are prominent in the pharmaceutical industry, acting as key moieties in organic synthesis and medicinal chemistry. The 1,4- and 1,5-benzodiazepines, in particular, play a significant role due to their biological activities, including anticonvulsion, anti-anxiety, sedation, and hypnotic properties. Over recent decades, extensive research has led to the development of broad, valuable, and significant approaches for their synthesis. A systematic review of the synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor highlights the progression in this field. This research is instrumental for scientists and researchers aiming to discover novel and efficient methods for synthesizing these biologically active compounds (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Pharmacological Profile

The pharmacological profile of benzodiazepines, including the specific compound in focus, is characterized by a wide range of biological activities. Benzodiazepines are renowned for their effects as anxiolytics, sedatives, and for their role in treating seizures and anxiety. They function by binding to the GABA_A receptor in the brain, enhancing the effect of the neurotransmitter GABA and inducing a calming effect. This mechanism underlies their use in various clinical settings. The pharmacological and synthetic profile of related compounds, such as benzothiazepines, has been reviewed to underline their significance in drug research. These compounds exhibit coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker activities. Their structure-activity relationship is crucial for developing new compounds with enhanced efficacy and safety (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Environmental Presence and Concerns

While the focus of this query is on the scientific applications of the benzodiazepine , it's worth noting the broader context of related compounds. For example, parabens, which share a structural motif with benzodiazepines due to the presence of phenolic groups, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are pertinent as they reflect on the environmental footprint of widely used chemical compounds, including pharmaceuticals. The research on parabens, used as preservatives in numerous consumer products, reveals their ubiquitous presence in surface water and sediments, highlighting the continuous introduction of such compounds into the environment and the need for further studies on their biodegradability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 9-(4-Methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one can be achieved through a multi-step synthetic pathway involving the condensation of various starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-isopropylbenzaldehyde", "cyclohexanone", "ammonium acetate", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate to form 4-(4-methoxyphenyl)-2-cyclohexen-1-one.", "Step 2: Alkylation of 4-(4-methoxyphenyl)-2-cyclohexen-1-one with 4-isopropylbenzaldehyde using ethyl acetoacetate as a catalyst to form 9-(4-methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one.", "Step 3: Reduction of 9-(4-methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one with sodium borohydride in methanol to form the corresponding alcohol.", "Step 4: Conversion of the alcohol to the corresponding chloride using acetic anhydride and hydrochloric acid.", "Step 5: Treatment of the chloride with sodium hydroxide in water to form the free base.", "Step 6: Extraction of the free base with chloroform to obtain the final product." ] } | |

CAS-Nummer |

6049-86-1 |

Molekularformel |

C29H30N2O2 |

Molekulargewicht |

438.6 g/mol |

IUPAC-Name |

9-(4-methoxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C29H30N2O2/c1-18(2)19-8-10-21(11-9-19)29-28-26(30-24-6-4-5-7-25(24)31-29)16-22(17-27(28)32)20-12-14-23(33-3)15-13-20/h4-15,18,22,29-31H,16-17H2,1-3H3 |

InChI-Schlüssel |

FZOQITOWFUELIN-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B444335.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B444342.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B444343.png)

![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444344.png)

![2-(2,5-Dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B444346.png)

![3-benzoyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444347.png)

![N-[4-({[4-(2-{3-nitrophenyl}vinyl)-2-pyrimidinyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B444348.png)

![5-acetyl-9-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444349.png)

![9-(4-Chlorophenyl)-6-(3-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444350.png)

![3-Benzoyl-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444352.png)

![3-[4-(diethylamino)phenyl]-11-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444353.png)

![5-acetyl-6-(3,4-dimethoxyphenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444357.png)